molecular formula C15H22N4O B7002621 N-(1-cyclohexylpyrrolidin-3-yl)pyridazine-3-carboxamide

N-(1-cyclohexylpyrrolidin-3-yl)pyridazine-3-carboxamide

Cat. No.: B7002621
M. Wt: 274.36 g/mol
InChI Key: RDJXOJJLVSYLTB-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(1-cyclohexylpyrrolidin-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-15(14-7-4-9-16-18-14)17-12-8-10-19(11-12)13-5-2-1-3-6-13/h4,7,9,12-13H,1-3,5-6,8,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXOJJLVSYLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)NC(=O)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpyrrolidin-3-yl)pyridazine-3-carboxamide typically involves the construction of the pyrrolidine and pyridazine rings followed by their functionalization. One common method is the 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and alkenyl ester derivatives in the presence of trifluoroacetic acid (TFA) . This reaction yields pyrrolidine derivatives, which can then be further functionalized to introduce the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpyrrolidin-3-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridazine ring.

Scientific Research Applications

N-(1-cyclohexylpyrrolidin-3-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

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